Pongapinone A
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Overview
Description
Pongapinone A is a natural product found in Pongamia pinnata with data available.
Scientific Research Applications
Chemical Structure and Medicinal Properties
Pongapinone A, a phenylpropanoid isolated from the bark of Pongamia pinnata, an Indonesian medicinal plant, is known for its biological activity. It has been found to inhibit interleukin-1 production, indicating potential anti-inflammatory properties (Kitagawa et al., 1992).
Role in Psoriasis Management
Karanjin and Pongapin, important furanoflavones from Pongamia pinnata, have been studied for managing psoriasis. These compounds exhibit free radical quenching properties and interact with receptors responsible for psoriasis, suggesting potential therapeutic applications (Ghosh & Tiwari, 2018).
Pharmacological Properties of Pongamia pinnata
A comprehensive review of Pongamia pinnata reveals various flavonoid derivatives, including this compound, with broad biological activities like antioxidant, antimicrobial, anti-inflammatory, and anti-diabetic effects. The low toxicity of these compounds makes them potential candidates for therapeutic remedies (Al Muqarrabun et al., 2013).
Antioxidant Properties
Research has identified the antioxidant activities of compounds like this compound. For instance, karanjabiflavone and pongapin, isolated from Pongamia pinnata, have shown significant antioxidant activities (Ghosh et al., 2010).
Synthesis and Applications
The total synthesis of this compound has been achieved, starting from commercially available compounds, indicating the possibility of its large-scale production for research and therapeutic purposes (Wang, Lee, & Kim, 2012).
Phytochemical Potential
Pongamia pinnata, containing compounds like this compound, has been extensively studied for its phytochemical potential. These studies have revealed a variety of pharmacological activities, including anti-inflammatory and antibacterial properties, highlighting the plant's potential in traditional and modern medicine (Pandey et al., 2011).
Properties
CAS No. |
146713-95-3 |
---|---|
Molecular Formula |
C23H22O7 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-(5,7-dimethoxy-2,2-dimethylchromen-6-yl)-3-hydroxyprop-2-en-1-one |
InChI |
InChI=1S/C23H22O7/c1-23(2)8-7-14-18(30-23)11-20(26-3)21(22(14)27-4)16(25)10-15(24)13-5-6-17-19(9-13)29-12-28-17/h5-11,24H,12H2,1-4H3/b15-10- |
InChI Key |
CHMQLCYFVBURMW-GDNBJRDFSA-N |
Isomeric SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C(/C3=CC4=C(C=C3)OCO4)\O)OC)C |
SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC4=C(C=C3)OCO4)O)OC)C |
Canonical SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=C(C3=CC4=C(C=C3)OCO4)O)OC)C |
Synonyms |
Pongapinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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